molecular formula C22H30N2O2 B2943769 1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 315676-35-8

1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No. B2943769
CAS RN: 315676-35-8
M. Wt: 354.494
InChI Key: LZSCGKYGYQKNRL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in many biologically active compounds . The ethoxyphenyl group attached to the pyrrole ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes.

Scientific Research Applications

Electron Transport Layer for Polymer Solar Cells

A novel n-type conjugated polyelectrolyte, featuring a backbone related to the compound , has been synthesized for use as an electron transport layer (ETL) in polymer solar cells (PSCs). This compound enhances the power conversion efficiency (PCE) of the devices by improving energy alignment and facilitating electron extraction, thanks to its high conductivity and electron mobility derived from the electron-deficient nature of its backbone. (Hu et al., 2015)

Initiators of ε-Caprolactone Polymerization

Research into yttrium complexes with tridentate pyrroles, which are structurally related to the specified chemical, has demonstrated their effectiveness as initiators in the polymerization of ε-caprolactone. These complexes offer a novel approach to controlling the number of pyrrolyl ligands around yttrium, which can significantly influence the polymerization process. (Matsuo et al., 2001)

Metal-Free Synthesis of Polysubstituted Pyrroles

An efficient, metal-free method has been developed for synthesizing polysubstituted pyrrole derivatives, including those similar to the mentioned compound. This approach utilizes intermolecular cycloaddition in an aqueous medium facilitated by surfactants, providing a greener alternative for producing complex pyrrole derivatives with potential application in various fields. (Kumar et al., 2017)

Pyrolysis of N-Alkenylisoxazolones

Studies on the pyrolysis of N-alkenylisoxazolones leading to the formation of compounds, including 4-ethoxy-3-hydroxy-2-methyl-5-phenylpyridine alongside expected pyrroles, highlight the thermal behavior of pyrrole derivatives. This research provides insight into the stability and decomposition pathways of complex pyrrole-based structures under high temperatures. (Cox et al., 2004)

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-5-26-20-8-6-19(7-9-20)24-17(3)14-21(18(24)4)22(25)15-23-12-10-16(2)11-13-23/h6-9,14,16H,5,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSCGKYGYQKNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CN3CCC(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone

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